molecular formula C10H14N2O3 B148681 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid CAS No. 138377-78-3

4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid

Cat. No. B148681
M. Wt: 210.23 g/mol
InChI Key: WSSHKDULHWXKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid, also known as AMAC, is a spirocyclic β-lactam compound with a unique chemical structure. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including drug-resistant strains. In addition, 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid has also been investigated for its anticancer properties and has shown promising results in preclinical studies.

Mechanism Of Action

The mechanism of action of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is not fully understood. However, it is believed to act by inhibiting bacterial cell wall synthesis through the inhibition of penicillin-binding proteins (PBPs). In addition, 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.

Biochemical And Physiological Effects

4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid has been shown to exhibit low toxicity and good biocompatibility in vitro and in vivo studies. It has also been shown to possess good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is its broad-spectrum antibacterial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research on 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid. One area of interest is the development of new analogs with improved antibacterial and anticancer properties. Another potential direction is the investigation of the mechanism of action of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid and its potential interactions with other drugs. Finally, the use of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid in combination with other drugs for the treatment of bacterial infections and cancer is also an area of interest for future research.
Conclusion:
In conclusion, 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is a spirocyclic β-lactam compound with potential applications in the field of medicinal chemistry. It exhibits broad-spectrum antibacterial activity and has shown promising results in preclinical studies for the treatment of cancer. While there are some limitations to its use in lab experiments, there are several potential future directions for research on 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid, including the development of new analogs and the investigation of its mechanism of action.

Synthesis Methods

The synthesis of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is a multistep process that involves the reaction of 3-aminocrotonic acid with ethyl isocyanoacetate, followed by cyclization with triethylamine. The final product is obtained through acid hydrolysis of the resulting spirocyclic intermediate.

properties

CAS RN

138377-78-3

Product Name

4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

4-amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-12-8(13)6(9(14)15)7(11)10(12)4-2-3-5-10/h2-5,11H2,1H3,(H,14,15)

InChI Key

WSSHKDULHWXKPX-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=C(C12CCCC2)N)C(=O)O

Canonical SMILES

CN1C(=O)C(=C(C12CCCC2)N)C(=O)O

synonyms

1-Azaspiro[4.4]non-3-ene-3-carboxylicacid,4-amino-1-methyl-2-oxo-(9CI)

Origin of Product

United States

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